![molecular formula C23H20FN3O5S B3011199 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260953-40-9](/img/new.no-structure.jpg)
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Imaging Applications
One significant application of derivatives similar to N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, the radiosynthesis of [18F]PBR111, a compound within this chemical class, has been reported to offer selective imaging capabilities for the translocator protein, showcasing its potential in neuroinflammatory and neurodegenerative disease research (Dollé et al., 2008).
Synthesis and Chemical Properties
Research also extends into the chemical synthesis and characterization of related compounds, exploring their potential for further pharmaceutical development. For example, a study on Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights the compound's relevance in synthetic organic chemistry, potentially paving the way for new drug development strategies (Chikaoka et al., 2003).
Neuroinflammation PET Imaging
Another application area is the synthesis and in vitro biological evaluation of novel pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands. These compounds, including derivatives of the mentioned chemical structure, are utilized in PET imaging to detect neuroinflammation, a key factor in various neurological disorders. This demonstrates the compound's role in enhancing our understanding and diagnostic capabilities regarding neuroinflammatory processes (Damont et al., 2015).
Antitumor and Antimicrobial Activities
Derivatives of this compound have been explored for their antitumor and antimicrobial activities. Studies on synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives indicate potential anticancer properties, underscoring the importance of this chemical class in the development of new therapeutic agents (El-Morsy et al., 2017).
特性
CAS番号 |
1260953-40-9 |
|---|---|
分子式 |
C23H20FN3O5S |
分子量 |
469.49 |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-13-10-14(4-6-16(13)24)27-22(29)21-18(8-9-33-21)26(23(27)30)12-20(28)25-17-7-5-15(31-2)11-19(17)32-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChIキー |
HGEAKVFZHDUETL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


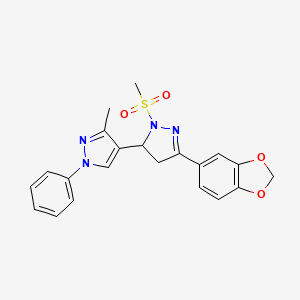
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)
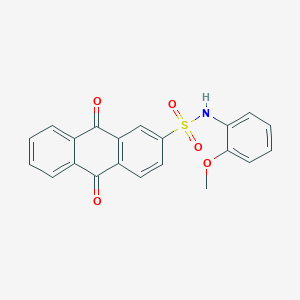

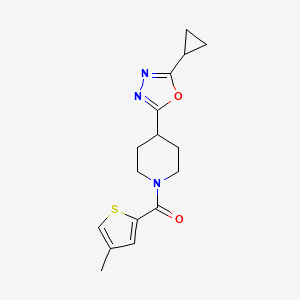
![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)
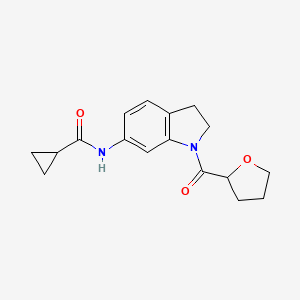
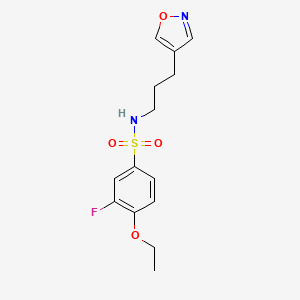
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
